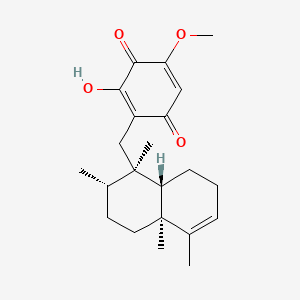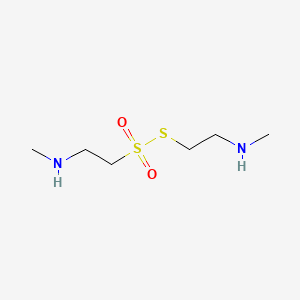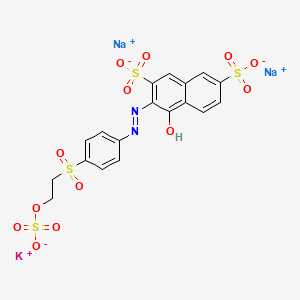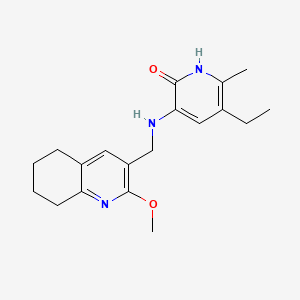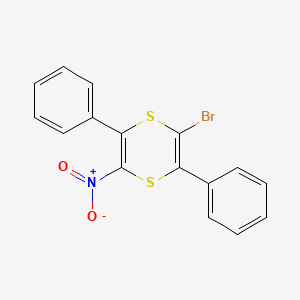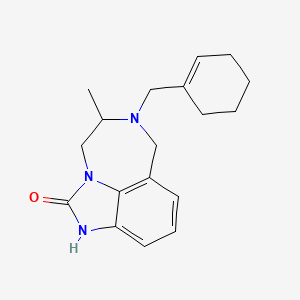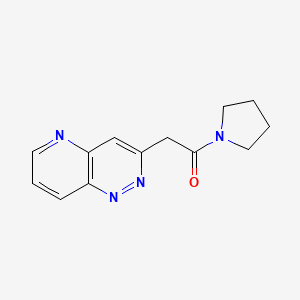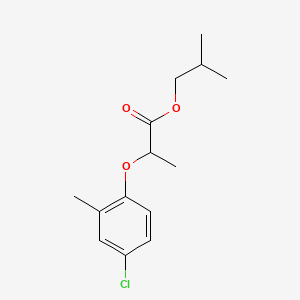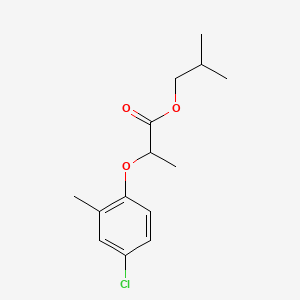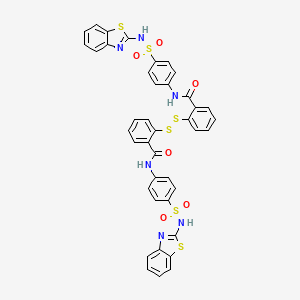![molecular formula C64H99N3O2S4 B12803015 3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine is a complex organic compound that belongs to the class of conjugated organic ligands This compound is characterized by its unique structure, which includes multiple thiophene rings and a pyrrolo[3,4-c]pyrrole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine involves multiple steps, starting with the preparation of the thiophene derivatives. The key steps include:
Formation of the bithiophene core: This involves the coupling of thiophene units using palladium-catalyzed cross-coupling reactions.
Introduction of the pyrrolo[3,4-c]pyrrole core: This step involves the cyclization of the intermediate compounds to form the pyrrolo[3,4-c]pyrrole core.
Functionalization with octyldodecyl groups:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Purification steps: Including recrystallization and chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine has a wide range of scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Pharmaceuticals: Investigated for its potential as a drug delivery agent and in the development of new therapeutic compounds.
Biology: Studied for its interactions with biological molecules and potential use in biosensors.
Mécanisme D'action
The mechanism of action of 3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to specific receptors: Modulating their activity and leading to downstream effects.
Interact with enzymes: Inhibiting or activating their function.
Incorporate into materials: Enhancing their electronic properties and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with similar electronic properties.
Pyrrolo[3,4-c]pyrrole derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine stands out due to its complex structure, which combines multiple thiophene rings and a pyrrolo[3,4-c]pyrrole core. This unique structure imparts enhanced electronic properties, making it suitable for advanced applications in materials science and electronics.
Propriétés
Formule moléculaire |
C64H99N3O2S4 |
|---|---|
Poids moléculaire |
1070.8 g/mol |
Nom IUPAC |
azane;1-(5-methylthiophen-2-yl)-4-[5-[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C64H96N2O2S4.H3N/c1-7-11-15-19-23-25-29-33-37-51(35-31-27-21-17-13-9-3)47-65-61(57-42-40-50(6)70-57)59-60(64(65)68)62(58-46-45-56(72-58)55-44-43-54(71-55)53-41-39-49(5)69-53)66(63(59)67)48-52(36-32-28-22-18-14-10-4)38-34-30-26-24-20-16-12-8-2;/h39-46,51-52H,7-38,47-48H2,1-6H3;1H3 |
Clé InChI |
OZOXTRFJTKOBLF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C)C1=O)C6=CC=C(S6)C.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)
